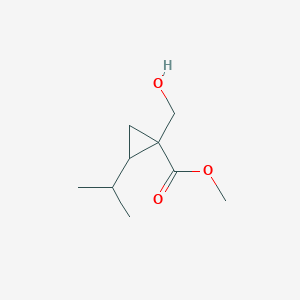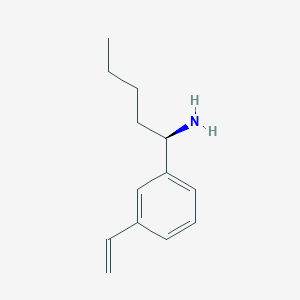
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a hydroxymethyl group and an isopropyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. Continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(Carboxymethyl)-2-isopropylcyclopropane-1-carboxylate.
Reduction: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-methanol.
Substitution: Various ethers or esters depending on the substituent used.
科学的研究の応用
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
Methyl 2-isopropylcyclopropane-1-carboxylate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
Methyl 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is unique due to the combination of its hydroxymethyl and isopropyl groups, which provide a balance of steric hindrance and hydrogen bonding capability. This makes it a versatile compound for various applications in synthesis and research.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
methyl 1-(hydroxymethyl)-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7,10H,4-5H2,1-3H3 |
InChIキー |
CNCJOHKZDMRCIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC1(CO)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)






![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)



![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)

